4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol

Description

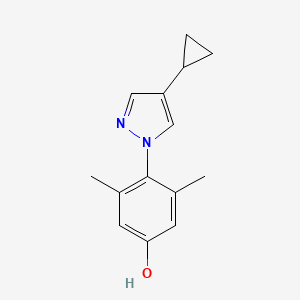

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at its 4-position, linked to a 3,5-dimethylphenol moiety.

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-(4-cyclopropylpyrazol-1-yl)-3,5-dimethylphenol |

InChI |

InChI=1S/C14H16N2O/c1-9-5-13(17)6-10(2)14(9)16-8-12(7-15-16)11-3-4-11/h5-8,11,17H,3-4H2,1-2H3 |

InChI Key |

LJEMPPQFQLEYOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N2C=C(C=N2)C3CC3)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol typically involves the following steps:

Formation of the Cyclopropylpyrazole Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Coupling with the Phenol Group: The cyclopropylpyrazole intermediate is then coupled with 3,5-dimethylphenol using a suitable coupling agent, such as a palladium catalyst, under conditions that promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol may involve:

Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Reduced forms of the phenol or pyrazole moieties.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor modulation.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

- In contrast, the carboxylic acid in the second compound increases water solubility but reduces membrane permeability. The amino group in the third compound enhances polarity and H-bond capacity. The cyclopropyl group in all three compounds likely improves metabolic stability by resisting oxidative degradation.

- Molecular Weight and Lipophilicity: The target compound (229.3 g/mol) is heavier than the amino derivative (191.27 g/mol) but lighter than the carboxylic acid analog (242.28 g/mol). Its higher lipophilicity (logP ~3.5, estimated) compared to the carboxylic acid (logP ~2.0) suggests better cell-membrane penetration.

Crystallographic Data :

Research Findings and Implications

- Biological Activity: Pyrazole derivatives are known for kinase inhibition (e.g., JAK2, EGFR) due to their ability to occupy ATP-binding pockets. The target compound’s pyrazole and phenol groups may synergize in targeting such enzymes . The carboxylic acid analog may exhibit antibacterial activity, as similar structures inhibit bacterial dihydrofolate reductase.

- Physicochemical Properties: The amino derivative has higher solubility (2 H-bond donors) but lower bioavailability than the target compound. The cyclopropyl group in all three compounds reduces ring strain compared to larger cycloalkanes, enhancing thermodynamic stability.

Biological Activity

4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.28 g/mol

- IUPAC Name : 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol

The biological activity of 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is primarily attributed to its interactions with various molecular targets:

- Cyclooxygenase Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. This inhibition can lead to anti-inflammatory effects, making it a candidate for pain relief and anti-inflammatory therapies .

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been suggested that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), thereby affecting cell proliferation and apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

Research indicates that 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of bacteria and fungi, similar to other pyrazole derivatives. This could make it useful in developing new antimicrobial agents.

- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound could potentially reduce inflammation, making it relevant for treating conditions like arthritis .

- Anticancer Potential : The ability to inhibit CDKs suggests potential applications in cancer therapy. Compounds with similar structures have been studied for their effects on tumor growth and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.